

# Application Notes and Protocols: CRISPR-Cas9 Knockout of FAK to Mimic Defactinib Effects

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## Compound of Interest

Compound Name: Defactinib

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## Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in various cancers, correlating with increased malignancy and metastasis.[3] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/AKT and MAPK/ERK.[4][5] Given its central role in tumor progression, FAK has emerged as a promising therapeutic target.

**Defactinib** (VS-6063) is a potent and selective small molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[6][7] By competing with ATP, **Defactinib** inhibits FAK autophosphorylation at Tyrosine 397 (Y397), a critical step for its activation and the recruitment of downstream signaling partners like Src.[8][9] This inhibition leads to the suppression of tumor cell migration, proliferation, and survival.[3][8]

CRISPR-Cas9 technology offers a powerful tool for precise gene editing, enabling the complete knockout of FAK expression. This genetic approach provides a valuable method to study the functional consequences of FAK loss and to validate the on-target effects of pharmacological inhibitors like **Defactinib**. By comparing the cellular phenotypes induced by FAK knockout with those resulting from **Defactinib** treatment, researchers can gain deeper insights into the specific role of FAK in cancer and confirm that the effects of **Defactinib** are indeed mediated through FAK inhibition.

This document provides detailed protocols for CRISPR-Cas9-mediated knockout of FAK, along with methodologies for assays to quantitatively assess and compare the effects of FAK knockout and **Defactinib** treatment on cancer cell lines.

## Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of FAK knockout and **Defactinib** treatment on cancer cell lines.

Treatment/Modification	Cell Line	Assay	Result	Reference
FAK CRISPR Knockout	Gastric Cancer (MKN45)	Cell Proliferation (CCK-8)	Significant decrease in proliferation	[10]
FAK CRISPR Knockout	Gastric Cancer (MKN45)	Cell Migration (Transwell)	Significant decrease in migration	[10]
FAK CRISPR Knockout	Gastric Cancer (MKN45)	Cell Invasion (Transwell)	Significant decrease in invasion	[10]
Defactinib (10 $\mu$ M)	Pancreatic Ductal Adenocarcinoma (PDAC)	Cell Proliferation	Significant reduction in proliferation	[8]
Defactinib (IC50: 2.0-5.0 $\mu$ M)	Pancreatic Ductal Adenocarcinoma (PDAC)	Cell Viability	Dose-dependent decrease in viability	[8]
Defactinib (2.5 $\mu$ M)	Diffuse Gastric Cancer (SNU668)	Cell Viability	Inhibition of cell viability	[9]

Treatment	Cell Line	IC50 Value	Reference
Defactinib	Pancreatic Ductal Adenocarcinoma (Suit-2)	2.0-5.0 $\mu$ M	[8]
Defactinib	KRAS mutant NSCLC	Modest clinical activity as monotherapy	[6]

## Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Knockout of FAK

This protocol describes the generation of a stable FAK knockout cancer cell line using the CRISPR-Cas9 system.

#### 1.1. sgRNA Design and Plasmid Construction

- Design single guide RNAs (sgRNAs) targeting an early exon of the FAK gene (PTK2). Use online design tools like CHOPCHOP ([--INVALID-LINK--](#)) to identify sgRNAs with high predicted efficiency and low off-target effects.[11]
- Synthesize and anneal complementary oligonucleotides for the selected sgRNA sequences.
- Clone the annealed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) according to the manufacturer's protocol. This vector co-expresses Cas9 and a fluorescent marker for selection.
- Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.

#### 1.2. Transfection of Cancer Cells

- Culture a chosen cancer cell line (e.g., a human gastric cancer cell line like MKN45) in appropriate media and conditions until they reach 70-80% confluency in a 6-well plate.[10]
- Transfect the cells with the FAK-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.

- As a control, transfect a separate set of cells with a non-targeting sgRNA control plasmid.

### 1.3. Selection of Knockout Cells

- 48 hours post-transfection, detach the cells and sort for GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells that have taken up the plasmid.
- Plate the sorted cells at a low density in 10-cm dishes or perform single-cell sorting into 96-well plates to isolate individual clones.
- Allow the single cells to grow into colonies.

### 1.4. Validation of FAK Knockout

- Genomic DNA Analysis:
  - Extract genomic DNA from individual clones.
  - Amplify the FAK target region by PCR.
  - Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to detect insertions and deletions (indels) that indicate successful gene editing.[\[12\]](#)
- Western Blot Analysis:
  - Lyse the cells from each clone and quantify the protein concentration.
  - Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody against FAK to confirm the absence of FAK protein expression.[\[13\]](#)
  - Use an antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) as a loading control.

## Protocol 2: Defactinib Treatment

- Prepare a stock solution of **Defactinib** in DMSO.

- Culture the parental (wild-type) cancer cell line in appropriate media.
- Treat the cells with varying concentrations of **Defactinib** (e.g., 0.1, 1, 10  $\mu$ M) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[8]

### Protocol 3: Cell Viability Assay (MTT Assay)

- Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Treat the cells with different concentrations of **Defactinib** or use FAK knockout and control cells.
- After the desired incubation period (e.g., 72 hours), add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

### Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

- Seed cells in a 6-well plate and grow them to form a confluent monolayer.
- Create a "scratch" or wound in the monolayer using a sterile 200  $\mu$ L pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add fresh media (with or without **Defactinib** for the treatment group).
- Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
- Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

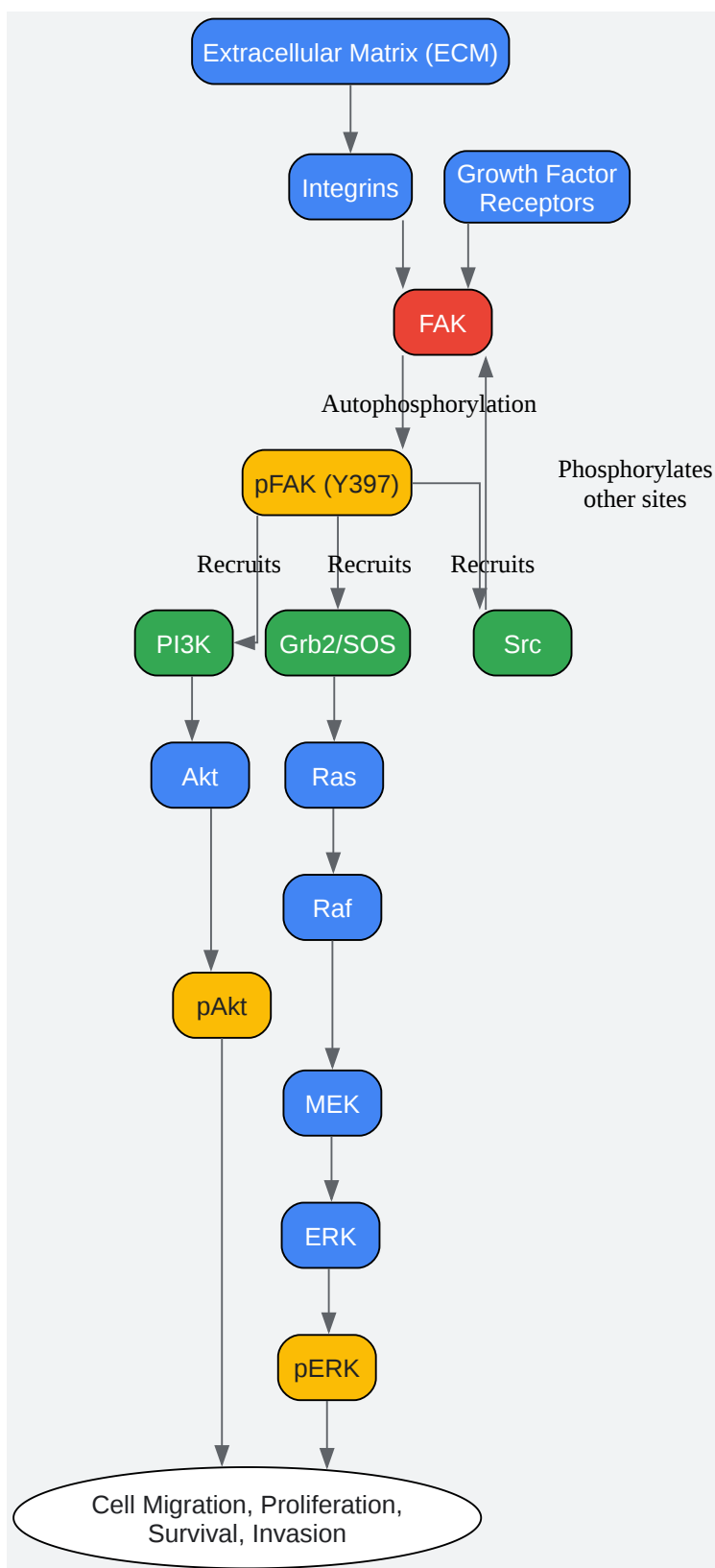
### Protocol 5: Transwell Invasion Assay

- Coat the upper surface of Transwell inserts (8  $\mu\text{m}$  pore size) with a thin layer of Matrigel and allow it to solidify.
- Seed  $5 \times 10^4$  cells in serum-free medium into the upper chamber of the Transwell insert.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- For the **Defactinib** group, add the drug to both the upper and lower chambers.
- Incubate the plate for 24-48 hours at 37°C.
- Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Count the number of invaded cells in several microscopic fields and calculate the average.

## Protocol 6: Western Blot for Downstream Signaling

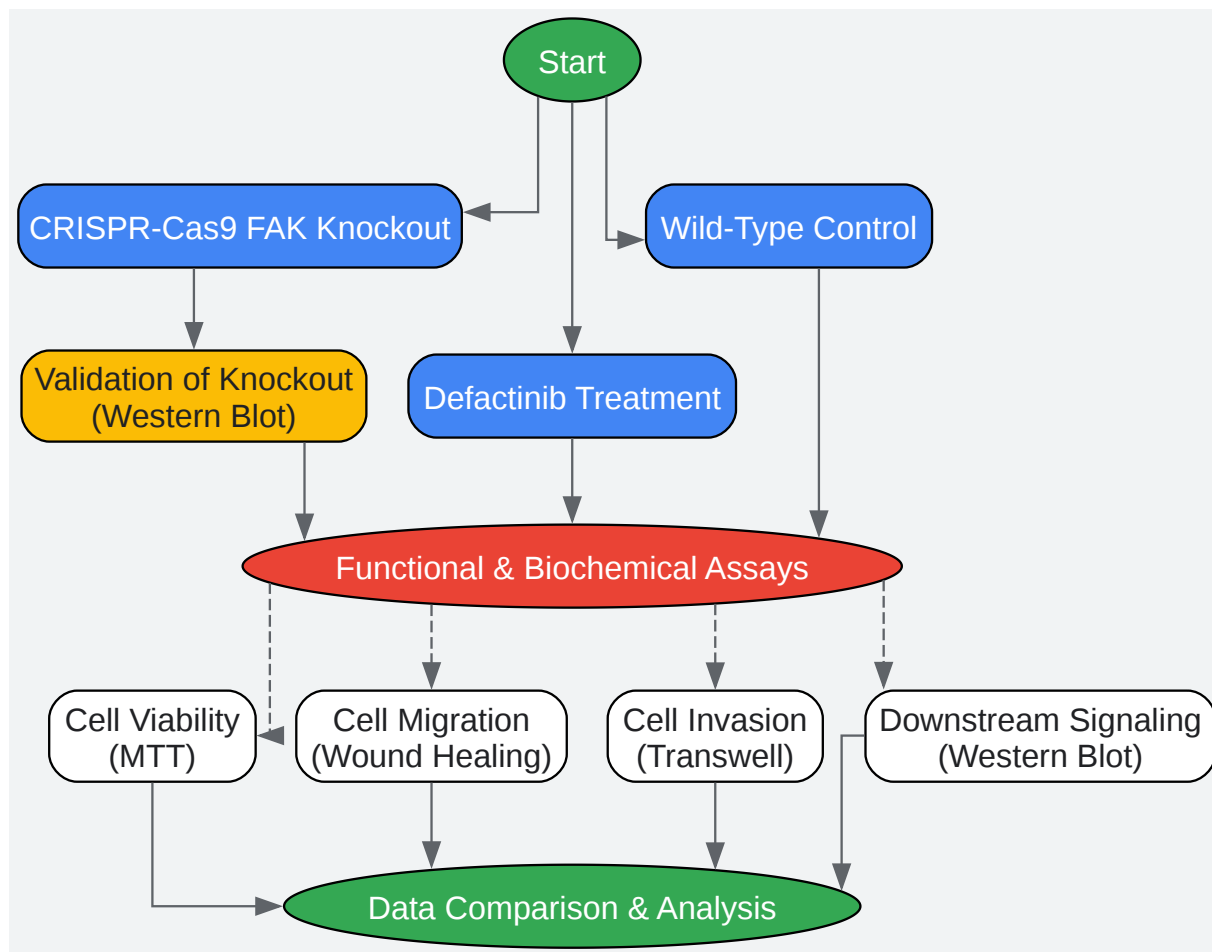
- Lyse the FAK knockout, control, and **Defactinib**-treated cells and quantify protein concentration.
- Perform Western blotting as described in Protocol 1.4.
- Probe the membranes with primary antibodies against key downstream signaling proteins, such as phospho-FAK (Y397), total FAK, phospho-Akt, total Akt, phospho-ERK, and total ERK.
- Use a housekeeping protein antibody as a loading control.
- Quantify the band intensities to determine the relative changes in protein phosphorylation.

## Visualizations



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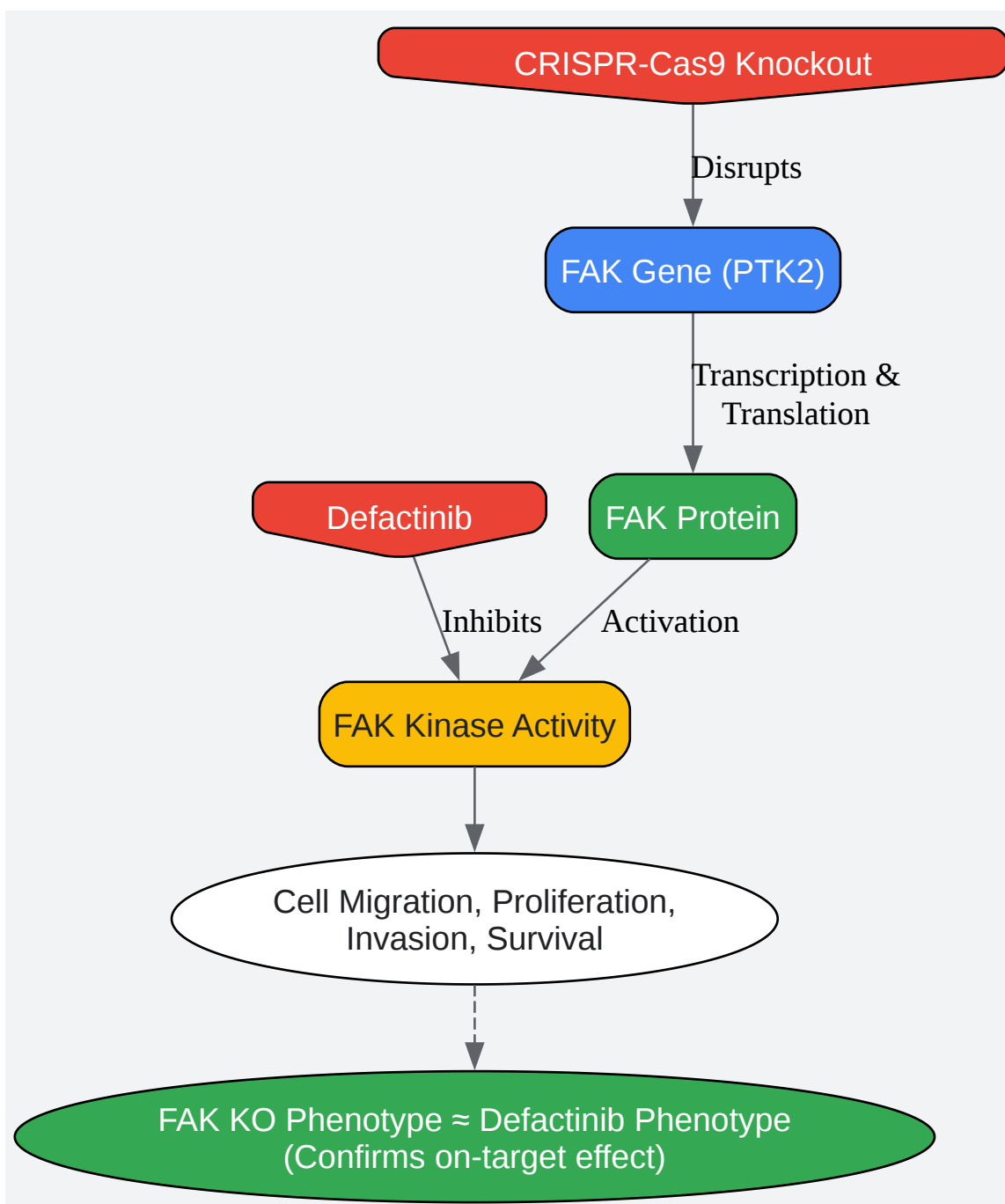
Caption: FAK Signaling Pathway.



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Caption: Experimental Workflow.





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Caption: Logic of Mimicking **Defactinib**.

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